Product packaging for Moxifloxacin-d4 HCl(Cat. No.:)

Moxifloxacin-d4 HCl

Cat. No.: B1165197
M. Wt: 441.92
Attention: For research use only. Not for human or veterinary use.
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Description

Conceptual Framework of Isotopic Labeling in Drug Substance Research

In drug substance research, isotopic labeling provides detailed insights into the behavior of drugs within biological systems. musechem.comsimsonpharma.com By incorporating stable isotopes into drug molecules, researchers can track their pathways, understand their interactions, and study their pharmacokinetics and pharmacodynamics with high precision. musechem.comsimsonpharma.com This is crucial for understanding how drugs are absorbed, distributed, metabolized, and excreted (ADME). musechem.comclearsynth.com The unique isotopic signature allows researchers to trace the movement and transformation of labeled molecules through complex biochemical pathways. metsol.comsimsonpharma.com

Methodological Advantages of Deuterated Analogs in Chemical and Biological Investigations

Deuterium (B1214612) is a stable isotope of hydrogen with an extra neutron, effectively doubling its atomic mass compared to protium (B1232500) (¹H). acs.orgbioscientia.de Replacing hydrogen with deuterium in a molecule results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. bioscientia.deinformaticsjournals.co.innih.gov This difference in bond strength can influence the rate of metabolic reactions, particularly those involving C-H bond cleavage, such as oxidation by cytochrome P450 enzymes. acs.orgnih.gov

The methodological advantages of using deuterated analogs in chemical and biological investigations include:

Improved Accuracy in Analytical Techniques: Deuterium labeling enhances the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of compounds in biological samples. veeprho.com This is particularly valuable for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research. veeprho.com

Internal Standards: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantitative analysis. veeprho.comresearchgate.net Their similar chemical properties to the non-labeled parent compound, coupled with a distinct mass, allow for accurate quantification even with variations in sample matrix or instrument response. veeprho.com

Probing Metabolic Pathways: The kinetic isotope effect, where C-D bonds are cleaved more slowly than C-H bonds, can be used to study metabolic pathways and identify sites of metabolism. acs.orgnih.gov Deuteration at specific positions can slow down or alter the metabolic fate of a drug. acs.orginformaticsjournals.co.innih.gov

Potential for Improved Pharmacokinetics: In some cases, the altered metabolic profile due to deuteration can lead to improved pharmacokinetic properties, such as increased half-life and reduced clearance, potentially allowing for less frequent dosing. acs.orgbioscientia.deinformaticsjournals.co.innih.gov

Reduced Formation of Toxic Metabolites: Deuteration can potentially shunt metabolism away from pathways that produce toxic metabolites, thereby improving the safety profile of a drug. acs.orgbioscientia.denih.govresearchgate.net

Role of Moxifloxacin-d4 HCl as a Foundational Research Material

This compound is a deuterium-labeled analog of moxifloxacin (B1663623), a fluoroquinolone antibiotic. veeprho.commedchemexpress.commedchemexpress.com It is specifically labeled with four deuterium atoms. nih.govlgcstandards.comcaymanchem.com This stable isotope-labeled compound is primarily utilized as an internal standard in analytical and pharmacokinetic research involving moxifloxacin. veeprho.comcaymanchem.comveeprho.com Its use is crucial for achieving accurate and reliable quantification of moxifloxacin and its metabolites in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). veeprho.comcaymanchem.com

This compound serves as a reference standard with identical chemical behavior to unlabeled moxifloxacin in the analytical process, but with a distinct mass due to the incorporated deuterium atoms. This allows researchers to account for variations that can occur during sample preparation and analysis, leading to more accurate and reproducible results in studies investigating the drug's absorption, distribution, metabolism, and excretion. veeprho.com

Scope and Objectives for Advanced Research on this compound

Advanced research on this compound extends beyond its primary use as an analytical standard. The scope includes:

Development of Highly Sensitive Analytical Methods: Further optimizing LC-MS and GC-MS methods using this compound as an internal standard for even lower limits of detection and quantification of moxifloxacin and its metabolites in various biological samples.

Detailed Metabolic Profiling: Utilizing this compound in in vitro and in vivo studies to gain a more comprehensive understanding of moxifloxacin's metabolic pathways, identifying novel metabolites, and quantifying their formation rates. researchgate.net

Pharmacokinetic Studies: Employing this compound in pharmacokinetic studies to precisely determine parameters such as clearance, volume of distribution, and half-life of moxifloxacin, potentially revealing subtle differences compared to studies without a labeled internal standard.

Investigating Deuterium Isotope Effects: Studying potential deuterium kinetic isotope effects on the metabolism of moxifloxacin by comparing the metabolic rates of Moxifloxacin-d4 with unlabeled moxifloxacin in controlled enzymatic or cellular systems.

Synthesis and Characterization of Labeled Metabolites: Synthesizing and fully characterizing deuterium-labeled metabolites of moxifloxacin, using Moxifloxacin-d4 as a starting point or reference, to support their identification and quantification in biological samples.

Quality Control and Reference Standards: Further establishing and validating this compound as a high-purity reference standard for quality control in the manufacturing and analysis of moxifloxacin drug products. clearsynth.comlgcstandards.com

These objectives aim to leverage the unique properties of this compound to enhance the accuracy and depth of research into moxifloxacin's behavior in biological systems, contributing to a better understanding of its pharmacology.

Properties

Molecular Formula

C21H20D4FN3O4.HCl

Molecular Weight

441.92

Origin of Product

United States

Synthetic Methodologies for Moxifloxacin D4 Hcl

Retrosynthetic Analysis and Key Precursor Identification for Deuteration

A retrosynthetic analysis of Moxifloxacin-d4 HCl reveals that the core structure can be disconnected into two primary building blocks: the deuterated bicyclic amine side chain, (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine-d4, and the quinolone core. The chemical name, 1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl-5,5,7,7-d4)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, explicitly indicates that the four deuterium (B1214612) atoms are located on the saturated bicyclic amine moiety.

Therefore, the key challenge in the synthesis of this compound lies in the preparation of the stereochemically pure and selectively deuterated (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine-d4. The final step of the synthesis would then involve the coupling of this deuterated intermediate with the pre-functionalized quinolone core, a well-established reaction in the synthesis of Moxifloxacin (B1663623) and its analogs.

The retrosynthetic approach can be summarized as follows:

Disconnection 1: Cleavage of the C-N bond between the quinolone core and the bicyclic amine. This leads to the deuterated (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine-d4 and 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Disconnection 2: The synthesis of the deuterated bicyclic amine is the pivotal step. This can be approached in two main ways:

Late-stage deuteration: Synthesis of the non-deuterated (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine followed by a selective H/D exchange reaction.

Early-stage deuteration: Incorporation of deuterium atoms into a precursor molecule that is then carried through the synthetic sequence to form the final deuterated bicyclic amine.

Given the specific locations of the deuterium atoms at positions not immediately adjacent to activating groups in the final bicyclic amine, a late-stage deuteration of the fully formed heterocycle presents significant challenges in terms of regioselectivity. Therefore, an early-stage deuteration or a deuteration of a suitable precursor with activating groups is a more plausible strategy. A precursor containing carbonyl groups alpha to the desired deuteration sites would be an ideal candidate for facilitating deuterium exchange.

Detailed Synthetic Pathways for Deuterium Incorporation into Moxifloxacin Scaffold

The synthesis of this compound hinges on the successful preparation of the tetra-deuterated bicyclic amine intermediate. The following sections detail the strategies for achieving this.

Site-Specific Deuteration Strategies and Reaction Mechanisms

The most logical precursor for the introduction of deuterium at the 5 and 7 positions of the octahydropyrrolo[3,4-b]pyridine system is a diketone intermediate, specifically (4aS,7aS)-hexahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione. The protons alpha to the carbonyl groups in this intermediate are acidic and can be readily exchanged for deuterium under basic or acidic conditions using a deuterium source like D₂O.

The mechanism for this H/D exchange involves the formation of an enolate or enol intermediate. In a basic medium (e.g., NaOD in D₂O), a deuteroxide ion abstracts an alpha-proton to form a resonance-stabilized enolate. This enolate then gets quenched by a deuterium ion from the solvent, resulting in the incorporation of a deuterium atom. This process is repeated until all four alpha-protons are replaced by deuterium atoms.

An alternative approach involves the reduction of a suitable precursor with a deuterated reducing agent. For instance, the reduction of the aforementioned diketone with a reagent like lithium aluminum deuteride (LiAlD₄) would introduce deuterium at the carbonyl carbons, which is not the desired location. Therefore, the H/D exchange on a diketone precursor is the most direct and site-specific strategy.

Chemical Reagents and Catalytic Systems for Deuteration

The key reagents and catalytic systems for the deuteration of the precursor are outlined in the table below:

Reagent/CatalystRoleDeuterium Source
Sodium deuteroxide (NaOD)Base catalystD₂O
Potassium carbonate (K₂CO₃)Base catalystD₂O
Deuterated acetic acid (CD₃COOD)Acid catalystD₂O
Palladium on Carbon (Pd/C)Hydrogenolysis/Reduction CatalystD₂ gas

The choice of reagent depends on the stability of the substrate and the desired reaction conditions. For the H/D exchange on the diketone precursor, a mild base like potassium carbonate in D₂O at elevated temperatures is often effective.

Process Optimization for Enhanced Deuteration Efficiency and Yield

To ensure the successful synthesis of this compound with high isotopic purity, several process parameters need to be carefully controlled and optimized.

Parameter Control and Reaction Kinetics in Deuterium Labeling

The efficiency of the deuterium exchange reaction is influenced by several factors:

Temperature: Higher temperatures generally increase the rate of H/D exchange. However, excessively high temperatures can lead to side reactions and degradation of the substrate.

Reaction Time: Sufficient time must be allowed for the complete exchange of all four alpha-protons. The reaction progress can be monitored by techniques such as NMR spectroscopy or mass spectrometry.

Concentration of the Deuterium Source: Using a large excess of the deuterium source (e.g., D₂O) drives the equilibrium towards the deuterated product.

pH: The pH of the reaction mixture can significantly affect the rate of enolization and, consequently, the rate of deuteration.

The reaction kinetics can be followed by taking aliquots from the reaction mixture at different time points and analyzing the isotopic distribution of the product. This allows for the determination of the optimal reaction time to achieve the desired level of deuteration.

Minimization of Undesired Isotopic Scrambling

Isotopic scrambling, the unwanted incorporation of deuterium at positions other than the target sites, can be a significant issue in deuteration reactions. To minimize scrambling:

Choice of Synthetic Route: As discussed, incorporating deuterium at an early stage on a suitable precursor is generally preferred over late-stage deuteration of the final product to avoid scrambling.

Reaction Conditions: The reaction conditions should be carefully chosen to avoid side reactions that could lead to scrambling. For instance, harsh acidic or basic conditions might promote unintended H/D exchange at other positions.

Work-up Procedure: During the work-up of the deuteration reaction, it is crucial to avoid the use of protic solvents (H₂O, methanol (B129727), etc.) until the deuterated product is isolated, as this can lead to back-exchange of the incorporated deuterium. Using deuterated solvents for the work-up can help maintain the isotopic purity.

By carefully controlling these parameters, it is possible to synthesize (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine-5,5,7,7-d4 with high isotopic enrichment. This crucial intermediate can then be coupled with the quinolone core, followed by deprotection and salt formation to yield the final product, this compound.

Isolation, Purification, and Crystallization Techniques for this compound

The synthesis of this compound, an isotopically labeled form of Moxifloxacin hydrochloride, involves the incorporation of deuterium atoms at specific positions within the molecule. A documented approach for creating a deuterium-labeled moxifloxacin involves a seven-step synthesis commencing from furo[3,4-b]pyridine-5,7-dione, with deuterium being incorporated into the pyrrolo ring of the moxifloxacin structure. researchgate.net Generally, the introduction of deuterium can be achieved through various methods, including direct exchange of protons with deuterium, the use of deuterated reagents and solvents, or synthesis from deuterated precursors.

Following the synthesis, the isolation and purification of this compound are critical to ensure the final product's purity and to remove any unreacted starting materials, byproducts, or non-deuterated counterparts. While specific protocols for the deuterated compound are not extensively detailed in publicly available literature, the techniques employed are expected to be analogous to those used for the non-labeled Moxifloxacin HCl due to the very similar physicochemical properties of isotopologues.

Isolation and Purification:

Initial isolation of the crude product from the reaction mixture is typically achieved through filtration or extraction. Subsequent purification often employs chromatographic techniques. High-performance liquid chromatography (HPLC) is a powerful tool for separating the desired compound from impurities. chemicalbook.com For enantiomeric purity, which is crucial for Moxifloxacin's biological activity, capillary electrophoresis methods have been developed and validated to separate the desired (S,S)-isomer from other potential stereoisomers. nih.gov

Crystallization:

Crystallization is a key step for obtaining a highly pure and stable solid form of this compound. The choice of solvent is critical in this process. Various solvents and solvent systems have been investigated for the crystallization of Moxifloxacin and its salts.

A common technique involves dissolving the crude Moxifloxacin-d4 base in a suitable solvent, such as methanol, and then treating the solution with methanolic hydrochloric acid to precipitate the hydrochloride salt. nih.gov Temperature control during this process is important, with treatments often carried out between 0°C and 30°C. nih.gov

Another approach involves the use of mixed solvent systems. For instance, a mixture of ethanol, water, and concentrated hydrochloric acid in specific ratios has been used to dissolve and recrystallize crude Moxifloxacin hydrochloride, yielding a high-purity product. The process typically involves dissolving the crude product at an elevated temperature (e.g., 80-90°C), followed by controlled cooling to induce crystallization.

The resulting crystals are then isolated by filtration, washed with an appropriate solvent to remove residual impurities, and dried under vacuum at a controlled temperature (e.g., 45-55°C) to yield the final, purified this compound. nih.gov

Below is a table summarizing various crystallization parameters that have been reported for Moxifloxacin hydrochloride, which are likely applicable to its deuterated analogue.

Solvent System Temperature Profile Outcome
Methanol / Methanolic HClDissolution followed by treatment at 0-30°C nih.govPrecipitation of Moxifloxacin HCl
Ethanol / Water / Conc. HClDissolution at 80-90°C, followed by cooling High-purity crystalline product
Water / Glycol alkyl ether / Conc. HClDissolution at 40-100°C, addition of HCl, then coolingIsolation of Moxifloxacin HCl crystals

Scale-Up Considerations for Laboratory to Research Production

Transitioning the synthesis of this compound from a small laboratory scale to a larger research production scale introduces several challenges and considerations that must be addressed to ensure efficiency, consistency, and safety.

Key Considerations for Scale-Up:

Cost and Availability of Deuterated Starting Materials: One of the primary challenges in scaling up the production of isotopically labeled compounds is the higher cost and limited availability of deuterated starting materials and reagents compared to their non-deuterated counterparts. globalchemlab.org Careful planning and sourcing are necessary to ensure a stable supply chain for larger-scale synthesis.

Optimization of Reaction Conditions: Reaction conditions that are effective on a small scale may not translate directly to a larger scale. It is crucial to re-optimize parameters such as temperature, pressure, reaction time, and stoichiometry to maximize yield and isotopic enrichment while minimizing the formation of impurities. The management of exotherms, which may be negligible in the lab, can become a significant safety and quality concern on a larger scale.

Process Control and Monitoring: Implementing robust process analytical technology (PAT) is essential for monitoring the progress of the reaction and ensuring consistency between batches. Techniques like HPLC can be used to monitor the reaction's completion and the formation of any byproducts in real-time. chemicalbook.com

Purification and Isolation at Scale: Purification methods must be scalable. While chromatography is effective, large-scale chromatographic separations can be expensive and time-consuming. Developing efficient crystallization procedures is often a more practical approach for purification at a larger scale. The choice of solvents, cooling rates, and agitation will need to be carefully controlled to ensure consistent crystal size and purity.

Equipment and Infrastructure: The transition to research production requires larger reactors and specialized equipment capable of handling the specific reaction conditions and ensuring containment, especially if any hazardous materials are involved. The infrastructure must also support the larger volumes of solvents and reagents required.

Regulatory and Quality Control: For research-grade material, particularly if it is intended for preclinical studies, stringent quality control measures are necessary. This includes thorough analytical testing of the final product to confirm its identity, purity (both chemical and isotopic), and the absence of residual solvents and other impurities.

The following table outlines some of the key differences and challenges when moving from laboratory to research production scale for this compound.

Parameter Laboratory Scale Research Production Scale Key Challenges in Scale-Up
Batch Size Milligrams to gramsGrams to kilogramsManaging larger volumes, ensuring homogeneity.
Reagent Cost ManageableSignificant financial consideration, especially for deuterated materials.Sourcing cost-effective and high-purity deuterated precursors.
Heat Transfer Efficient heat dissipationPotential for localized overheating or slow cooling.Designing processes and using equipment that allows for effective temperature control.
Purification Often relies on chromatography.Preference for crystallization due to cost and throughput.Developing a robust and scalable crystallization process that delivers consistent purity.
Process Safety Lower riskIncreased risk due to larger quantities of chemicals.Implementing appropriate safety protocols and engineering controls.

Advanced Analytical and Spectroscopic Characterization of Moxifloxacin D4 Hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of isotopically labeled compounds like Moxifloxacin-d4 HCl, NMR is indispensable for verifying the exact locations of deuterium (B1214612) incorporation and assessing the level of isotopic enrichment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis of Deuterium Exchange

Proton NMR (¹H NMR) provides a direct method for confirming the sites of deuteration by observing the disappearance of proton signals. In this compound, four hydrogen atoms on the octahydropyrrolo[3,4-b]pyridine side chain are replaced by deuterium atoms caymanchem.com. Consequently, the ¹H NMR spectrum of this compound will show a significant reduction or complete absence of the signals corresponding to these protons when compared to the spectrum of the unlabeled Moxifloxacin (B1663623) HCl.

The analysis involves a comparative study of the spectra. The signals for the protons on the quinolone core and other non-deuterated positions of the side chain remain, serving as internal reference points. The absence of signals from the CH₂ groups adjacent to the piperidine-like nitrogen in the side chain confirms the successful and specific deuterium exchange at the intended positions.

Table 1: Comparison of Key ¹H NMR Signals for Moxifloxacin HCl and Expected Observations for this compound in DMSO-d₆.
Proton AssignmentMoxifloxacin HCl Approx. Chemical Shift (δ ppm)Expected Observation for this compound
H-2 (quinoline)~8.78Signal Present
H-5 (quinoline)~7.79Signal Present
-OCH₃~3.8Signal Present
Cyclopropyl Protons~1.1-1.4Signal Present
Pyrrolopyridine Protons (Deuterated Sites)Multiple signals ~2.5-4.5Specific signals absent or significantly reduced

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Isotopic Effects on Chemical Shifts

Carbon-13 NMR (¹³C NMR) offers further confirmation of deuteration through the observation of isotopic effects on the carbon signals. When a proton is replaced by a deuterium atom, several changes occur in the ¹³C NMR spectrum:

Isotope Shift: The resonance of the carbon directly bonded to deuterium (C-D) experiences an upfield shift (lower ppm value) compared to the corresponding carbon in the non-deuterated compound (C-H). This is known as a one-bond isotope effect. Smaller upfield shifts can also be observed for carbons two or three bonds away.

Splitting: In a proton-decoupled ¹³C NMR spectrum, a carbon bonded to a proton appears as a singlet. However, a carbon bonded to a deuterium (spin I=1) will appear as a triplet due to one-bond carbon-deuterium (¹J C-D) coupling.

For this compound, the carbon signals corresponding to the deuterated positions on the pyrrolopyridine ring will exhibit these characteristic changes, providing unambiguous evidence of the location of isotopic labeling.

Table 2: Expected ¹³C NMR Isotopic Effects in this compound.
Carbon AssignmentTypical Chemical Shift (δ ppm) in Moxifloxacin HClExpected Observation in this compound
Deuterated Carbons (Pyrrolopyridine ring)~40-60Upfield shift, signal splits into a triplet
Adjacent CarbonsVariesPotential minor upfield shift
Non-Deuterated CarbonsVariesNo significant change

Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Structural Elucidation of Deuterated Moieties

Two-dimensional (2D) NMR techniques are powerful tools for mapping the connectivity within a molecule and are particularly useful for confirming the structure of deuterated moieties.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. In the COSY spectrum of this compound, the cross-peaks that would normally indicate coupling between the protons at the deuterated sites and their neighbors will be absent. This lack of correlation provides clear evidence of the deuterium substitution.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. For this compound, the carbon signals for the deuterated positions will lack the corresponding cross-peaks in the proton dimension of the HMQC or HSQC spectrum. This directly links the isotopic effect seen in the ¹³C spectrum to the specific sites of proton absence in the ¹H spectrum, solidifying the structural assignment youtube.com.

Quantitative NMR (qNMR) for Isotopic Enrichment Determination

Quantitative NMR (qNMR) is a precise method for determining the concentration of a substance and can be adapted to measure the level of isotopic enrichment in labeled compounds nih.govresearchgate.net. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.

To determine the isotopic enrichment of this compound, the integral of a signal from a proton in the non-deuterated part of the molecule is compared with the integral of the residual, non-deuterated signal at the labeled position. By establishing a stoichiometric ratio, the percentage of deuterium incorporation can be accurately calculated. Alternatively, ¹H or ²H NMR can be used with an internal standard of known concentration to quantify the deuterated species and any remaining non-deuterated starting material, thereby providing a precise measure of isotopic purity nih.govsigmaaldrich.com.

Mass Spectrometry (MS) for Accurate Mass Determination and Isotopic Purity

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and assessing its isotopic purity. The substitution of four protons (atomic mass ~1.0078 amu) with four deuterium atoms (atomic mass ~2.0141 amu) results in a nominal mass increase of 4 units. MS analysis confirms this mass shift, verifying the incorporation of the deuterium labels rsc.orgrsc.org.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a molecule's elemental formula rsc.orgrsc.org. For this compound, HRMS is used to verify the correct elemental composition, including the number of carbon, hydrogen, deuterium, fluorine, nitrogen, and oxygen atoms.

By comparing the experimentally measured accurate mass of the molecular ion with the theoretically calculated mass for the proposed formula (C₂₁H₂₀D₄FN₃O₄), HRMS provides definitive confirmation of the compound's identity. This technique can also distinguish the fully deuterated compound from any partially deuterated impurities, allowing for a detailed assessment of isotopic purity nih.govacs.orgresearchgate.netresearchgate.net.

Table 3: Theoretical Exact Masses for Moxifloxacin and Moxifloxacin-d4 Molecular Ions ([M+H]⁺).
CompoundMolecular Formula ([M+H]⁺)Theoretical Monoisotopic Mass (Da)
MoxifloxacinC₂₁H₂₅FN₃O₄⁺402.1824
Moxifloxacin-d4C₂₁H₂₁D₄FN₃O₄⁺406.2075

Application of Moxifloxacin D4 Hcl in Analytical Method Development and Validation

Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods.rug.nlwho.intresearchgate.net

The development of robust LC-MS/MS methods is essential for the accurate measurement of drugs and their metabolites in biological samples. The use of a stable isotope-labeled internal standard like Moxifloxacin-d4 HCl is a cornerstone of this process, ensuring reliability and compliance with regulatory guidelines such as those from the Food and Drug Administration (FDA). nih.gov

Selection and Optimization of Chromatographic Conditions for Deuterated and Non-Deuterated Analogs

The primary goal in selecting and optimizing chromatographic conditions is to achieve symmetric peak shapes, adequate retention, and baseline separation of the analyte (moxifloxacin) and its deuterated internal standard (this compound) from endogenous matrix components. This ensures that the measurement of the analyte is not affected by interfering substances.

Several studies have detailed the chromatographic conditions for moxifloxacin (B1663623) analysis. A common approach involves reversed-phase chromatography using a C18 column. For instance, one method utilized an Atlantis T3 column with a gradient elution of 0.1% formic acid in water and acetonitrile (B52724). rug.nlnih.gov Another method employed a Hypersil® BDS C18 column with a mobile phase of 20 mM ammonium (B1175870) dihydrogen orthophosphate (pH 3) and acetonitrile (75:25) at a flow rate of 1.5 ml/min. nih.govscielo.br The column temperature is also a critical parameter, with some methods maintaining it at 45 °C or 50°C to ensure reproducibility. who.intijopp.org The nearly identical physicochemical properties of moxifloxacin and this compound result in very similar retention times, a desirable characteristic for an internal standard. researchgate.net

Table 1: Examples of Chromatographic Conditions for Moxifloxacin Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Atlantis T3 Hypersil® BDS C18 (250 mm × 4.6 mm, 5µm) Agela Technology, C18 (Venosil XBP, 4.6 mm×250 mm, 10 µm)
Mobile Phase Gradient of 0.1% formic acid in water and acetonitrile 20 mM Ammonium dihydrogen orthophosphate (pH 3) and acetonitrile (75: 25) Phosphate buffer and methanol (B129727) (18:7 v/v)
Flow Rate Not Specified 1.5 ml/min 1.3 mL/min
Detection Mass Spectrometry UV at 295 nm UV at 293 nm
Column Temperature Not Specified Ambient 50ºC

This table is interactive. Users can sort and filter the data.

Ionization Efficiency and Matrix Effect Evaluation Using this compound as Internal Standard.who.intresearchgate.net

Electrospray ionization (ESI) is a commonly used technique in LC-MS/MS for the analysis of polar compounds like moxifloxacin. chromatographyonline.com However, ESI is susceptible to matrix effects, where co-eluting endogenous components from the biological sample can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.govnih.gov

This compound is instrumental in evaluating and compensating for these matrix effects. Since the deuterated standard co-elutes with the non-deuterated analyte and has nearly identical ionization efficiency, any signal suppression or enhancement will affect both compounds to a similar degree. rug.nl By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be effectively normalized.

Studies have shown that with the use of an isotope-labeled internal standard, the matrix effect for moxifloxacin can be well compensated, with values typically ranging from 95.7% to 112.5%. rug.nlnih.gov This indicates that the presence of matrix components does not significantly impact the accuracy of the measurement when this compound is used.

Quantitative Performance Parameters: Linearity, Accuracy, Precision, and Sensitivity.scielo.brijopp.org

Method validation is a critical step to ensure that the analytical method is reliable for its intended purpose. Key performance parameters are assessed according to regulatory guidelines.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte is demonstrated by establishing a linear relationship between the concentration and the instrument response. For moxifloxacin, calibration curves are typically linear over a wide concentration range, with correlation coefficient (r²) values consistently above 0.99. nih.govscielo.brnih.gov For example, one study reported a linear range of 0.1–5 mg/L. rug.nl

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Validation studies for moxifloxacin methods consistently show high accuracy and precision. Bias values are generally within ±15% (and ±20% at the lower limit of quantification), and the coefficient of variation (CV) is typically within 11.4%. rug.nlnih.govbioanalysis-zone.com

Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably measured with acceptable accuracy and precision. For moxifloxacin, LLOQs in the range of 0.029 µg/mL to 0.125 µg/mL have been reported, demonstrating the high sensitivity of LC-MS/MS methods. scielo.brijopp.org

Table 2: Quantitative Performance Parameters for Moxifloxacin LC-MS/MS Methods

Parameter Reported Value/Range
Linearity (r²) > 0.993
Accuracy (Bias) -5.8% to 14.6% (LOW, MED, HIGH levels)
Precision (CV) < 11.4%
Lower Limit of Quantification (LLOQ) 0.1 mg/L

This table is interactive. Users can sort and filter the data based on the parameter.

Utilizing this compound as an Internal Standard in Bioanalytical Research.rug.nlwho.intresearchgate.netnih.gov

In bioanalytical research, especially in in vitro studies, the accurate quantification of drugs in complex biological matrices is paramount. This compound plays a crucial role as an internal standard in these applications.

Strategies for Sample Preparation and Extraction from Complex Biological Matrices (in vitro models).rug.nlwho.intresearchgate.net

The goal of sample preparation is to remove interfering substances from the biological matrix and concentrate the analyte of interest. Common techniques used for moxifloxacin analysis include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein precipitation is a simple and widely used method. rug.nl In this technique, a precipitating agent, such as acetonitrile or a mixture of methanol and acetonitrile containing trichloroacetic acid, is added to the plasma sample. rug.nl This causes the proteins to precipitate, and after centrifugation, the supernatant containing the analyte and internal standard can be directly injected into the LC-MS/MS system or further processed.

Table 3: Sample Preparation and Extraction Details

Step Procedure
Sample 100 µL human plasma
Internal Standard Addition 100 µL working solution of internal standards
Precipitation Reagent 400 µL of 20% TCA in methanol–acetonitrile (20:80, v/v)
Post-treatment The mixture is vortexed and centrifuged. The supernatant is then analyzed.

This table provides an overview of a typical protein precipitation protocol. It is interactive, allowing for expansion of details for each step.

Assessment of Isotopic Internal Standard Performance in Minimizing Variability

The use of a stable isotope-labeled internal standard like this compound is the most effective way to minimize variability in bioanalytical methods. This is because it behaves almost identically to the analyte during sample preparation, chromatography, and ionization. Any loss of analyte during extraction or fluctuations in instrument response will be mirrored by the internal standard.

The performance of the isotopic internal standard is assessed during method validation by evaluating parameters such as matrix effect and recovery. Consistent recovery values for both the analyte and the internal standard across different concentrations and batches demonstrate the effectiveness of the internal standard in compensating for variability. Studies have shown that the recovery for moxifloxacin, when using a deuterated internal standard, is typically between 91.4% and 109.7%. rug.nlnih.gov This high and consistent recovery underscores the ability of this compound to minimize analytical variability and ensure the reliability of the quantitative results.

Advanced Chromatographic Techniques: Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). neliti.com This technology utilizes columns packed with sub-2 µm particles, which allows for faster separations and higher peak capacity. neliti.com The operation of UPLC systems at high back-pressures (up to 100 MPa or 15,000 psi) enhances separation efficiency without negatively impacting the analytical column. neliti.com These characteristics make UPLC a highly effective technique for the rapid analysis of pharmaceutical compounds.

The primary advantages of employing UPLC include a significant reduction in analysis time, sometimes by a factor of up to nine, and decreased solvent consumption, aligning with the principles of green chemistry. neliti.com The resulting peaks are sharper and narrower, which leads to increased sensitivity and more accurate quantification. neliti.com

The development of a UPLC method for the quantification of Moxifloxacin and the profiling of its related substances is a critical step in quality control. The goal is to create a stability-indicating method that can separate the active pharmaceutical ingredient (API) from any process-related impurities or degradation products. nih.govijprajournal.com

In this context, this compound is an invaluable tool when UPLC is coupled with mass spectrometry (UPLC-MS). It serves as a stable isotope-labeled internal standard (SIL-IS). The addition of a known quantity of this compound to samples and standards allows for the precise correction of variations that may occur during sample preparation, injection, and ionization in the mass spectrometer. Because this compound co-elutes with Moxifloxacin but is distinguished by its higher mass, it provides a reliable reference for accurate quantification.

Method development involves the systematic optimization of several parameters to achieve the desired separation. A reversed-phase high-performance liquid chromatography (RP-HPLC) method, which can be adapted to UPLC principles for enhanced performance, was developed for identifying and quantifying Moxifloxacin hydrochloride-related substances. nih.gov The key parameters included an Agilent C18 column (150 × 4.6 mm, 5 μm), a mobile phase of 0.01 M potassium dihydrogen orthophosphate buffer and methanol (70:30), and a flow rate of 1.0 mL min-1. nih.gov Peaks were monitored at 230 nm with a photodiode array (PDA) detector. nih.gov Such a method demonstrated linearity for moxifloxacin impurities in the concentration range of 0.25 to 1.5 μg mL-1. nih.gov

The following table summarizes typical chromatographic conditions for the analysis of Moxifloxacin, in which this compound would be used as an internal standard for UPLC-MS applications.

Table 1: Exemplary Chromatographic Conditions for Moxifloxacin Analysis

Parameter Condition 1 Condition 2
Stationary Phase Agilent C18 (150 × 4.6 mm, 5 μm) Luna C-18 (250 x 4.6 mm, 5µ)
Mobile Phase 0.01 M Potassium Dihydrogen Orthophosphate Buffer : Methanol (70:30) Buffer : Methanol (55:45)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection Wavelength 230 nm 293 nm
Run Time 16 min 10 min
Linearity Range 0.25 to 1.5 μg mL⁻¹ (for impurities) 20 mcg - 60 mcg/ml

| Reference | nih.gov | researchgate.net |

Spectrophotometric Method Development for this compound (e.g., UV-Vis Spectroscopy)

UV-Visible spectrophotometry is a simple, cost-effective, and rapid analytical technique widely used for the quantitative analysis of pharmaceutical compounds. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. saudijournals.com For the development of a spectrophotometric method for Moxifloxacin, the first step involves selecting a suitable solvent in which the drug is soluble and stable. Solvents such as 0.1 M HCl and distilled water have been successfully used. scispace.com

Upon scanning a solution of the compound in the UV range (typically 200-400 nm), the wavelength of maximum absorbance (λmax) is determined. For Moxifloxacin HCl, the λmax is consistently reported at approximately 293-294 nm. scispace.com this compound, being an isotopologue of Moxifloxacin, would exhibit a virtually identical UV absorption spectrum and λmax, as the introduction of deuterium (B1214612) does not significantly alter the electronic structure of the chromophore.

Validation of the method as per International Conference on Harmonization (ICH) guidelines is crucial and involves assessing parameters like linearity, accuracy, precision, and specificity. In one study, a UV spectrophotometric method for Moxifloxacin HCl in distilled water showed linearity in the concentration range of 1-20 μg/mL at 293 nm, with a correlation coefficient (R²) of 0.9949.

Derivative spectrophotometry is an advanced analytical technique that enhances the resolution of overlapping spectral bands and can eliminate matrix interference, thereby improving the selectivity and specificity of the analysis. researchgate.net This method involves calculating the first, second, or higher-order derivative of the zero-order absorbance spectrum with respect to wavelength.

This technique is particularly useful for determining a drug in the presence of interfering excipients or other active compounds in a formulation. For Moxifloxacin, first-order derivative spectrophotometry has been successfully applied. After converting the normal absorption spectrum of Moxifloxacin into its first derivative, quantitative measurements can be made at the amplitudes of troughs or crests, or at zero-crossing points of interfering substances.

In one validated method, the first derivative (D1) spectrum of Moxifloxacin showed a linear relationship in the concentration range of 1-20 μg/mL, with measurements taken at a trough at 282 nm and a crest at 302 nm. The respective correlation coefficients were 0.9937 and 0.9962. This approach allows for accurate quantification even when the zero-order spectrum is obscured by background signals. nih.gov

The following table summarizes key parameters from developed spectrophotometric methods for Moxifloxacin.

Table 2: UV and Derivative Spectrophotometric Method Parameters for Moxifloxacin

Parameter Zero-Order (D0) Method First-Order (D1) Method
Solvent Distilled Water Distilled Water
λmax / Measurement Wavelength 293 nm 282 nm (trough), 302 nm (crest)
Linearity Range 1-20 μg/mL 1-20 μg/mL
Correlation Coefficient (R²) 0.9949 0.9937 (at 282 nm), 0.9962 (at 302 nm)
Linear Regression Equation y = 0.0966x + 0.031 y = -0.0044x + 0.0004 (at 282 nm)
y = 0.0056x - 0.0005 (at 302 nm)

| Reference | | |

Stability and Degradation Pathways of Moxifloxacin D4 Hcl

Forced Degradation Studies of Deuterated Moxifloxacin (B1663623) Under Stress Conditions

Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance. While specific studies on Moxifloxacin-d4 HCl are limited, extensive research on moxifloxacin provides a strong basis for predicting its degradation behavior under various stress conditions researchgate.netajprd.comajprd.com.

Acidic, Basic, Oxidative, Photolytic, and Thermal Degradation Mechanisms

Acidic Degradation: Moxifloxacin has been shown to undergo degradation under acidic conditions, particularly at elevated temperatures. Studies have demonstrated significant decomposition when exposed to hydrochloric acid, with the rate of degradation increasing with temperature ptfarm.pl. The primary degradation pathway in acidic media is believed to be the decarboxylation of the quinolone core ptfarm.pl.

Basic Degradation: In alkaline conditions, moxifloxacin also exhibits degradation. The specific base-catalyzed reaction has been observed to be faster than the acid-catalyzed reaction, potentially due to the rapid cleavage of the diazabicyclononane side chain nih.gov.

Oxidative Degradation: Moxifloxacin is susceptible to oxidative stress. Exposure to hydrogen peroxide can lead to the formation of various oxidative products researchgate.net. The degradation process can involve the oxidation of the piperidine ring system researchgate.net.

Photolytic Degradation: Fluoroquinolones as a class are known to be sensitive to light, and moxifloxacin is no exception. Photodegradation of moxifloxacin follows first-order kinetics and is influenced by pH, with the molecule being most stable around pH 7-8 nih.gov. The degradation pathways under photolytic stress can be complex, involving modifications to the quinolone ring and the side chains nih.govbrjac.com.br. Encapsulation of moxifloxacin hydrochloride has been shown to increase its resistance to photodegradation udhtu.edu.ua.

Thermal Degradation: Thermal stress can induce degradation of moxifloxacin. Studies have shown that elevated temperatures, especially in the presence of moisture, can lead to polymorphic transitions and chemical degradation researchgate.net.

Summary of Moxifloxacin Degradation Under Various Stress Conditions
Stress ConditionObserved DegradationPotential Degradation Pathway
Acidic (e.g., HCl, heat)Significant decompositionDecarboxylation of the quinolone core
Basic (e.g., NaOH, heat)Faster than acidic degradationCleavage of the diazabicyclononane side chain
Oxidative (e.g., H₂O₂)Formation of oxidative productsOxidation of the piperidine ring
Photolytic (UV/Vis light)pH-dependent degradationComplex modifications to the quinolone ring and side chains
Thermal (Heat)Chemical degradation and polymorphic transitionsVarious decomposition pathways

Identification and Structural Characterization of Deuterated Degradation Products

The identification and structural elucidation of degradation products are essential for understanding the degradation pathways and ensuring the safety of a drug substance. For this compound, this would involve the use of advanced analytical techniques to characterize the novel impurities formed under stress conditions.

Mass Spectrometry and NMR for Product Elucidation

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying degradation products. In studies of moxifloxacin, LC-MS has been used to identify several degradation products by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns ptfarm.plnih.gov. For instance, a potential degradation product with an m/z of 358.1 amu, corresponding to the loss of the carboxyl group, has been identified in acidic degradation studies of moxifloxacin ptfarm.pl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for the definitive structural elucidation of unknown compounds. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques can provide detailed information about the chemical structure of degradation products, confirming the site of modification on the parent molecule ptfarm.pl.

Kinetic Studies of Deuterated Moxifloxacin Degradation

Kinetic studies provide quantitative information about the rate at which a drug degrades. The degradation of moxifloxacin under various conditions has been shown to follow first-order kinetics ptfarm.plnih.govnih.gov. The rate of degradation is influenced by factors such as temperature, pH, and the presence of metal ions ptfarm.plnih.gov. For instance, the photodegradation of moxifloxacin is significantly faster in both acidic and alkaline solutions compared to neutral pH nih.gov.

Comparative Stability Profiling: this compound vs. Non-Deuterated Analog

A potential difference could arise from the kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond. If a rate-determining step in a degradation pathway involves the breaking of a bond to one of the deuterated positions, this compound might exhibit a slightly slower degradation rate compared to moxifloxacin. However, without specific experimental data, this remains a theoretical consideration.

Stability-Indicating Analytical Methods for this compound

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For this compound, as for its non-deuterated counterpart, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for developing such methods ijpbs.com.

These methods are designed to separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active substance. Key aspects of a validated stability-indicating method include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Several stability-indicating HPLC and UPLC methods have been developed and validated for moxifloxacin, which would be directly applicable for the analysis of this compound ijpbs.com.

Impurity Profiling and Reference Standard Applications of Moxifloxacin D4 Hcl

Synthesis-Related Impurities of Deuterated Moxifloxacin (B1663623)

The synthesis of both moxifloxacin and its deuterated analog, moxifloxacin-d4, can lead to the formation of various impurities. These impurities can originate from starting materials, intermediates, reagents, or by-products formed during the reaction process. researchgate.net Controlling these impurities is essential to ensure the quality, safety, and efficacy of the final product.

Detection and Quantification Methodologies

Detecting and quantifying impurities in deuterated moxifloxacin typically involves advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose, often coupled with detectors such as UV or mass spectrometry (MS). researchgate.net, walshmedicalmedia.com, researchgate.net, akjournals.com RP-HPLC methods have been developed and validated for the determination and quantification of moxifloxacin HCl and its impurities in various matrices, including tablet dosage forms. researchgate.net, walshmedicalmedia.com These methods often utilize C18 columns and specific mobile phases (e.g., mixtures of buffer and methanol) with detection at wavelengths around 293 nm. researchgate.net, walshmedicalmedia.com UHPLC coupled with high-resolution mass spectrometry (HRMS) is also employed for the simultaneous quantitation of specific impurities, such as genotoxic nitrosamines, in moxifloxacin hydrochloride. chinjmap.com Deuterium (B1214612) labeling in Moxifloxacin-d4 HCl can be particularly useful in mass spectrometry for distinguishing the labeled internal standard from the unlabeled analyte and its impurities. veeprho.com

Table 1: Examples of Analytical Techniques for Impurity Analysis

TechniqueApplicationDetection Method
RP-HPLCDetermination and quantification of moxifloxacin and impuritiesUV, Mass Spectrometry
UHPLC-HRMSSimultaneous quantitation of genotoxic nitrosamines in moxifloxacin HClHigh-Resolution Mass Spectrometry
LC/ESI-MS/MSIdentification and characterization of metabolites and impuritiesElectrospray Ionization Mass Spectrometry with tandem MS

NMR spectroscopy, including 1H-NMR and 13C-NMR, is also a vital tool for structural identification and characterization of impurities in moxifloxacin. nih.gov, alfa-chemistry.com

Origin and Control of Impurities in Deuterated Synthesis

Impurities in deuterated moxifloxacin synthesis can arise from various sources. One common source is the incomplete deuteration or exchange of deuterium with hydrogen atoms during the synthesis process. Impurities can also be related to the starting materials and intermediates used in the multi-step synthesis of moxifloxacin and its deuterated analog. For example, (4aS,7aS)-1H-octahydro-pyrrolo[3,4-b]pyridine, a key intermediate in moxifloxacin synthesis, can potentially remain as an impurity in the final product. researchgate.net Other synthesis-related impurities of moxifloxacin that could potentially be present in deuterated versions include N-nitroso moxifloxacin D4, moxifloxacin EP Impurity A, B, C, D, and Moxifloxacin Difluoro Methoxy Acid Impurity. synzeal.com, simsonpharma.com, tlcstandards.com

Control of impurities in deuterated synthesis involves careful selection and purification of starting materials and intermediates, optimization of reaction conditions to minimize side reactions, and implementation of robust purification steps for the final deuterated product. Analytical methods discussed in Section 6.1.1 are crucial for monitoring impurity levels throughout the synthesis and ensuring they are within acceptable limits.

This compound as a Certified Reference Material (CRM)

This compound is frequently utilized as a certified reference material (CRM) or an analytical standard in pharmaceutical analysis. sigmaaldrich.com, veeprho.com, lgcstandards.com, lgcstandards.com, emerypharma.com, tlcstandards.com, britiscientific.com CRMs are essential for ensuring the accuracy and reliability of analytical measurements.

Certification and Traceability in Analytical Quality Control

Certified Reference Materials like this compound are characterized through rigorous analytical testing to determine their purity, identity, and the content of the labeled isotope. sigmaaldrich.com The certification process ensures that the material is suitable for its intended use as a reference standard. Traceability is a key aspect of CRMs, meaning that the property values of the CRM are linked to a recognized metrological standard through an unbroken chain of comparisons. sigmaaldrich.com This traceability is crucial for establishing confidence in the analytical results obtained using the CRM, particularly in regulated environments. CRMs are typically produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com

Application in Method Validation and Routine Research Analysis

This compound, as a CRM or analytical standard, is widely applied in method validation and routine research analysis. synzeal.com, lgcstandards.com, researchgate.net, tlcstandards.com In method validation, it is used to assess the accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ) of analytical methods developed for the determination of moxifloxacin and its impurities. researchgate.net, walshmedicalmedia.com, researchgate.net, akjournals.com By using a labeled internal standard like this compound, matrix effects can be compensated for, leading to more accurate quantification, especially in complex biological samples or pharmaceutical formulations. veeprho.com In routine research analysis and quality control, this compound serves as a reliable reference for quantifying moxifloxacin and monitoring impurity levels, ensuring the quality and consistency of pharmaceutical products. synzeal.com, axios-research.com It is also valuable in pharmacokinetic studies for accurate quantification of the drug in biological matrices using techniques like LC-MS/MS. veeprho.com, researchgate.net

Analytical Standards for Related Substances of Deuterated Moxifloxacin

In addition to this compound itself, analytical standards for related substances of deuterated moxifloxacin are also important for comprehensive impurity profiling and analysis. These related substances can include other deuterated impurities or degradation products. Having access to certified analytical standards for these related compounds allows for their accurate identification and quantification in samples of deuterated moxifloxacin. synzeal.com, researchgate.net, googleapis.com, sigmaaldrich.com Examples of related substances for which analytical standards may be available include various moxifloxacin impurities, some of which may also be available in deuterated forms. synzeal.com, simsonpharma.com, pharmaffiliates.com, tlcstandards.com, pharmaffiliates.com These standards are crucial for developing and validating analytical methods that can separate and quantify all potential impurities and related substances present in a sample of deuterated moxifloxacin.

Fundamental Mechanistic and Isotopic Effect Investigations Non Clinical Focus

Deuterium (B1214612) Kinetic Isotope Effects (KIE) in Chemical Transformations of Moxifloxacin-d4 HCl

Deuterium Kinetic Isotope Effects (KIEs) arise from the difference in reaction rates between a molecule containing protium (B1232500) and its isotopically substituted analog containing deuterium. The stronger carbon-deuterium bond compared to the carbon-protium bond can influence the rate-determining step of a chemical reaction if the bond to the substituted hydrogen is broken or formed in that step. scielo.org.mx Studying KIEs with this compound can provide insights into the mechanisms of its chemical transformations, such as degradation pathways or reactions with other molecules in a research setting. While specific KIE studies on the chemical transformations of this compound were not detailed in the provided information, the principle of KIE analysis is a fundamental tool in organic chemistry for elucidating reaction mechanisms by identifying which bonds are cleaved in the transition state. scielo.org.mx Applying this principle to this compound would involve synthesizing the compound with deuterium at specific positions suspected to be involved in a reaction step and comparing the reaction rate to that of the unlabeled moxifloxacin (B1663623) hydrochloride.

Computational Chemistry and Molecular Modeling of Deuterated Moxifloxacin

Computational chemistry techniques, including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, are powerful tools for investigating the properties and behavior of molecules at an atomic level. These methods can complement experimental studies by providing theoretical insights into the effects of deuteration. acs.orgmdpi.commarshallplan.atx-mol.netresearchgate.netacs.orgnih.govresearchgate.netnih.gov

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to study how molecules move and interact over time. acs.orgnih.govresearchgate.netnih.gov MD simulations can be employed to explore the behavior of deuterated moxifloxacin in different environments, such as in solution or in the presence of other molecules, including biological targets. These simulations can provide insights into solvation, diffusion, and binding interactions, potentially highlighting any subtle differences in behavior between the deuterated and unlabeled forms. acs.orgnih.govresearchgate.netnih.gov Although specific MD simulations of this compound interactions were not detailed in the provided information, MD simulations have been used to study the interactions of moxifloxacin with surfaces acs.org and its behavior in aqueous solutions researchgate.net, demonstrating the applicability of this technique to the moxifloxacin structure. Applying MD to the deuterated analog would allow for a comparative analysis of dynamic properties and interactions.

Advanced Research Applications of this compound as a Tracer in in vitro Systems

This compound serves as a valuable tracer in various in vitro research applications, primarily due to its isotopic label which allows it to be distinguished from the unlabeled compound using mass spectrometry. veeprho.comcaymanchem.commedchemexpress.com

Tracing Metabolic Fate in Subcellular Fractions or Non-Human Biological Systems (e.g., microbial, cellular models)

Investigations into the metabolic fate of drug compounds are crucial for understanding their disposition. Stable isotope-labeled compounds, such as this compound, are frequently employed in these studies. Deuterium labeling, where hydrogen atoms are replaced by deuterium, can serve as a tracer for quantitation during drug development and has the potential to influence the pharmacokinetic and metabolic profiles of drugs medchemexpress.commedchemexpress.comresearchgate.net. Stable isotope tracing is a powerful technique utilized for elucidating intracellular metabolism by feeding a biological system a stable-isotope-labeled tracer nutrient researchgate.netnih.govtse-systems.com. The enrichment of metabolites in heavy isotopes synthesized from the tracer provides information about metabolic activity researchgate.netnih.gov.

Studies on the metabolism of the non-deuterated moxifloxacin have been conducted in various systems. For instance, microbial transformation of moxifloxacin by G. striatum DSM 9592 has been reported, yielding metabolites such as 3-hydroxymoxifloxacin, 6-hydroxymoxifloxacin, and a demethylated derivative (8-hydroxymoxifloxacin) researchgate.net. Additionally, the metabolic response of Microcystis aeruginosa to non-deuterated moxifloxacin exposure has been investigated, identifying altered metabolites and perturbed biological pathways in these cyanobacteria cells mdpi.com. However, these studies specifically address the metabolism of the non-deuterated compound.

The primary utility of this compound highlighted in the available information is its application as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for quantifying moxifloxacin and its metabolites in complex biological samples researchgate.netresearchgate.netnih.govfda.gov. The stable label allows for accurate measurement by accounting for variations during sample preparation and analysis. The use of deuterated derivatives in conjunction with techniques like online hydrogen/deuterium exchange experiments aids in the identification and structural characterization of drug metabolites researchgate.netnih.gov.

While the principle of using deuteration to study metabolic pathways and potential isotopic effects is established medchemexpress.commedchemexpress.comresearchgate.net, specific comprehensive studies detailing the complete metabolic profile and pathways of this compound within isolated subcellular components or various non-human cellular or microbial systems as the primary subject of investigation were not found within the scope of this research. Therefore, detailed data tables and extensive research findings specifically for the metabolic fate of this compound in these precise contexts cannot be presented based on the currently available information.

Q & A

Q. How is Moxifloxacin-d4 HCl synthesized, and what analytical methods validate its deuterium incorporation?

this compound is synthesized by replacing four hydrogen atoms in Moxifloxacin HCl with deuterium at specific molecular positions. Validation involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration sites and mass spectrometry (MS) to verify isotopic purity (≥98%) . High-performance liquid chromatography (HPLC) with UV detection compares retention times to non-deuterated standards to ensure structural integrity .

Q. What are the primary research applications of this compound in antimicrobial studies?

As a deuterated internal standard, it quantifies Moxifloxacin HCl in pharmacokinetic studies (e.g., plasma, tissue distribution) using LC-MS/MS. Its isotopic stability minimizes interference with endogenous compounds, improving assay accuracy . It also serves as a tracer in metabolic stability assays to assess hepatic clearance mechanisms .

Q. How is this compound quantified in pharmacopeial assays?

USP guidelines prescribe reverse-phase HPLC with UV detection (294 nm). The sample and reference standards are prepared in mobile phase (e.g., phosphate buffer-acetonitrile), and peak area ratios are calculated to determine purity (98–102% on an anhydrous basis) . Calibration curves must demonstrate linearity (R² > 0.999) across 50–150% of the target concentration .

Advanced Research Questions

Q. How do isotopic effects of deuterium influence the stability of this compound in biological matrices?

Deuterium substitution reduces metabolic degradation via the kinetic isotope effect (KIE), prolonging half-life in cytochrome P450-mediated oxidation studies. However, deuterium-hydrogen exchange in aqueous environments (e.g., plasma) may alter stability. Researchers must validate storage conditions (e.g., -80°C, lyophilization) and analyze time-dependent degradation using stability-indicating HPLC methods .

Q. What methodological challenges arise when using this compound in multi-analyte LC-MS/MS panels?

Co-elution with structurally similar fluoroquinolones (e.g., ciprofloxacin) can cause ion suppression. To mitigate this, optimize chromatographic separation using gradient elution (e.g., 0.1% formic acid in water/acetonitrile) and employ selective MRM transitions (e.g., m/z 402.1 → 384.1 for this compound) . Matrix effects are assessed via post-column infusion experiments .

Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies often stem from protein binding differences or tissue penetration variability. Use equilibrium dialysis to measure protein binding and microdialysis probes in target tissues (e.g., lung epithelium) to quantify free drug concentrations. Cross-validate findings with radiolabeled analogs or positron emission tomography (PET) imaging .

Q. What protocols ensure reproducibility in deuterated compound studies when scaling synthesis?

Document reaction parameters (temperature, solvent purity, catalyst ratios) rigorously. For scale-up, validate deuterium retention via isotopic ratio MS and confirm batch-to-batch consistency using differential scanning calorimetry (DSC) to compare melting points with reference standards .

Data Analysis & Reporting

Q. How are stability study data for this compound analyzed and reported to meet regulatory standards?

Stability data (e.g., degradation products, potency loss) are analyzed using linear regression models to estimate shelf life. Report 95% confidence intervals for degradation rates and include mass balance calculations to account for unknown impurities. Follow ICH Q1A(R2) guidelines for forced degradation studies .

Q. What statistical methods address variability in antimicrobial susceptibility testing with deuterated analogs?

Use non-linear mixed-effects modeling (NONMEM) to account for inter-laboratory variability in minimum inhibitory concentration (MIC) assays. Include covariates like inoculum size and agar lot number. Report geometric mean MICs with 95% credibility intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.